H-DL-Ser-OMe.HCl
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBQJIBNNUJNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971577 | |
| Record name | Methyl serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-04-5, 5680-80-8 | |
| Record name | Serine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl DL-serinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Serine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl DL-serinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context and Evolution of Amino Acid Ester Chemistry
The esterification of the carboxyl group in amino acids represents a foundational strategy in peptide chemistry and organic synthesis, primarily to protect the carboxylic acid functionality and to enhance solubility in organic solvents. nih.govuu.nlresearchgate.net The chemistry of amino acid esters has evolved significantly over time, driven by the need for more efficient and milder reaction conditions.
Historically, the preparation of amino acid ester hydrochlorides was achieved by reacting the amino acid with an alcoholic hydrogen chloride solution. google.com This traditional method, while effective, is often a lengthy and cumbersome process that can take days to complete for a laboratory-scale batch, requiring several solvent stripping steps to remove water and drive the reaction to completion. google.com
A significant advancement came with the use of thionyl chloride in an alcohol solvent, typically methanol (B129727), to produce the corresponding methyl ester hydrochloride. google.comresearchgate.net This method is considerably faster, often reducing the reaction time to a few hours. google.com The reaction involves the in-situ formation of hydrogen chloride, which catalyzes the esterification. A common procedure involves adding L-serine to methanol, cooling the mixture, and then adding thionyl chloride dropwise. google.comgoogle.com The reaction mixture is then heated for an extended period to ensure completion. google.comgoogle.com This approach has become a well-established and straightforward method for synthesizing L-Serine methyl ester hydrochloride and other amino acid methyl esters. nih.govuu.nlresearchgate.net
Significance of L Serine Methyl Ester Hydrochloride As a Chiral Synthon in Organic Synthesis
The term "chiral synthon" refers to a stereochemically pure building block used in asymmetric synthesis to introduce a specific chiral center into a target molecule. L-Serine methyl ester hydrochloride is a quintessential example of such a synthon, valued for its ready availability and the C2 stereocenter inherited from the natural amino acid L-serine. acs.orgd-nb.info Its utility is vast, serving as a starting material for a wide array of complex, enantiomerically pure compounds.
A prominent application is in the synthesis of Garner's aldehyde, a versatile intermediate itself used in the synthesis of numerous natural products. d-nb.info The process can involve the protection of the amine group, often as a Boc derivative, followed by the formation of an oxazolidine (B1195125) ring. d-nb.info This stable aldehyde allows for a wide range of subsequent chemical transformations without racemization of the sensitive α-carbon. orgsyn.org
Furthermore, L-Serine methyl ester hydrochloride is a precursor for the synthesis of non-natural amino acids and peptide-based structures. a2bchem.com It is used to create acylated serine derivatives and enantiomerically pure β-amino and α,β-diamino esters. a2bchem.com Its functional groups—a primary alcohol, a primary amine (as the hydrochloride salt), and a methyl ester—offer multiple handles for selective modification, allowing chemists to build molecular complexity in a controlled and predictable manner. For example, it has been used in the synthesis of the natural product (-)-mycestericin G and its enantiomer, demonstrating its utility in constructing chiral molecules with defined absolute configurations. bath.ac.uk The compound's role extends to being a key intermediate in the synthesis of important pharmaceuticals, such as the antihypertensive drug ramipril (B1678797) and monobactam antibiotics. google.comgoogle.com
Overview of Research Trajectories and Interdisciplinary Applications
The applications of L-Serine methyl ester hydrochloride extend beyond traditional organic synthesis into various interdisciplinary fields, underscoring its versatility and importance.
Key Research Applications of L-Serine Methyl Ester Hydrochloride
| Field of Research | Specific Application | Significance |
| Pharmaceutical Synthesis | Intermediate for APIs (Active Pharmaceutical Ingredients) such as ramipril (B1678797) and monobactam antibiotics. google.comgoogle.comevonik.com | Enables the production of drugs for treating conditions like hypertension and bacterial infections. google.comevonik.com |
| Peptide Chemistry | A protected building block for solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.comchemimpex.com | The ester group protects the C-terminus while the hydrochloride salt allows for controlled coupling reactions. Increased solubility in organic solvents facilitates synthesis. nih.govuu.nl |
| Biochemical Research | Used to synthesize peptides and proteins for studying structure and function. chemimpex.com | Aids in fundamental understanding of biological processes at the molecular level. chemimpex.com |
| Neuroscience | Employed in studies related to neurotransmitter synthesis and brain function. chemimpex.com | Helps in exploring the role of serine derivatives in neuroprotection and neurological disorders. chemimpex.com |
| Materials Science & Agrochemicals | Serves as a raw material and intermediate in the synthesis of agrochemicals and dyestuffs. fishersci.pt | Contributes to the development of new materials and agricultural products. a2bchem.comfishersci.pt |
| Cosmetic Industry | Utilized in the formulation of skincare products. chemimpex.com | Leveraged for its moisturizing properties as an amino acid derivative to promote skin health. chemimpex.com |
In pharmaceutical development, it is a crucial building block for creating a wide range of active pharmaceutical ingredients (APIs). evonik.com Its use in peptide synthesis is well-documented, where it serves as a C-terminally protected amino acid, facilitating the step-wise construction of peptide chains. researchgate.netsigmaaldrich.comsigmaaldrich.com In the field of neuroscience, this compound is used in research exploring the synthesis of neurotransmitters and the role of serine in brain function. chemimpex.com It is also employed in metabolic studies to investigate pathways involving amino acids. chemimpex.com More broadly, it is listed as an important raw material for organic synthesis in the fields of agrochemicals and dyestuffs. fishersci.pt Its properties are even leveraged in the cosmetic industry for formulating skin care products. chemimpex.com
Ethical Considerations in the Synthesis and Application of Chiral Compounds
Esterification of L-Serine: A Comprehensive Review of Techniques
The conversion of L-Serine to its methyl ester hydrochloride is essential for increasing its solubility in non-aqueous organic solvents, a crucial property for subsequent reactions like peptide synthesis. nih.govyoutube.comacs.org The two most prevalent and effective methods for this transformation involve the use of thionyl chloride or hydrogen chloride gas as the acid catalyst in a methanol (B129727) solvent system.
Thionyl Chloride in Methanol Esterification (SOCl₂/CH₃OH)
The reaction of L-Serine with thionyl chloride in methanol is a widely employed and efficient method for synthesizing L-Serine methyl ester hydrochloride with high yields. nih.govresearchgate.net This process is noted for its operational simplicity and the high purity of the resulting product.
The esterification of an amino acid using thionyl chloride in methanol is a multi-step process. masterorganicchemistry.com Initially, thionyl chloride (SOCl₂) reacts with the methanol (CH₃OH) solvent to generate HCl and methyl chlorosulfite in situ. The generated hydrogen chloride then serves as the catalyst for the classic Fischer esterification of the carboxylic acid group of L-Serine.
The mechanism involves the protonation of the carbonyl oxygen of L-Serine by the in situ generated HCl, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the methanol. Concurrently, the amino group of L-Serine is protonated to form an ammonium (B1175870) salt, which prevents intermolecular side reactions such as peptide bond formation. An alternative mechanistic pathway involves the direct reaction of thionyl chloride with the carboxylic acid to form a reactive acyl chlorosulfite intermediate, which is subsequently attacked by methanol to yield the ester. The reaction ultimately produces L-Serine methyl ester hydrochloride as a stable, crystalline solid. researchgate.net
The yield and purity of L-Serine methyl ester hydrochloride are significantly influenced by reaction temperature and duration. Optimized procedures often involve a two-stage temperature profile. Initially, the reaction mixture of L-serine in methanol is cooled, typically to between 0-10°C, before the dropwise addition of thionyl chloride. nih.govmdpi.com This initial cooling is crucial for controlling the exothermic reaction between thionyl chloride and methanol.
After the addition is complete, the temperature is raised and held for a specific duration to drive the esterification to completion. Studies have shown that heating the mixture to 35-40°C and maintaining it for 24 to 48 hours results in high yields and product purity. nih.govmdpi.com For instance, reacting for 48 hours at 38°C can produce yields of 97.5% to 98.1% with purities of 98.8% to 99.1%. sciencemadness.org Shorter reaction times are also reported; refluxing for 20 hours has been shown to yield 93.7% of the product. spkx.net.cn One procedure using 2.0 equivalents of thionyl chloride in methanol reported a 99% yield. scielo.br Controlling the temperature within the 35-40°C range is reported to effectively manage the reaction rate and minimize the formation of byproducts. mdpi.com
Hydrogen Chloride Gas in Methanol Esterification (HCl/CH₃OH)
The direct use of anhydrous hydrogen chloride gas in methanol is a classic and straightforward method for the synthesis of amino acid methyl esters. nih.govyoutube.comacs.org The process involves suspending L-Serine in methanol and passing a stream of dry HCl gas through the mixture. nih.gov This method is effective for producing the hydrochloride salt of the amino acid methyl ester directly. nih.govyoutube.com
While the HCl gas method is well-established, specific optimization data for L-Serine methyl ester hydrochloride regarding HCl concentration and gas flow rate is not extensively detailed in the reviewed literature. However, general principles and examples from similar amino acid esterifications provide insight into the process. The reaction is a type of Fischer esterification where HCl acts as the acid catalyst. sciencemadness.org The reaction equilibrium is driven towards the ester product by using a large excess of the alcohol (methanol). sciencemadness.org
For effective synthesis, the concentration of HCl in the methanol must be sufficient to catalyze the esterification and ensure the complete protonation of the amino group, thus forming the stable hydrochloride salt. In a similar synthesis of L-Proline methyl ester hydrochloride, HCl gas was bubbled through a solution of the amino acid in dry methanol in an ice bath for 3-5 hours. In another case involving a peptide, a 5% HCl concentration in a large excess of methanol was used for a 24-hour reaction period. spkx.net.cn The gas flow rate must be carefully controlled to allow for efficient dissolution and to prevent the loss of unreacted HCl gas. After the reaction, excess solvent and dissolved HCl are typically removed by evaporation under reduced pressure to yield the final product.
Scale-Up Considerations for Industrial Production
Transitioning the synthesis of L-Serine methyl ester hydrochloride from a laboratory setting to industrial-scale production introduces several critical challenges that necessitate process optimization. Key considerations include managing reaction thermodynamics, efficient material handling, and implementing sustainable practices.
A common industrial method involves the esterification of L-serine using thionyl chloride in methanol. In a scaled-up process, large quantities of raw materials are used, such as charging a reaction kettle with 200 kg of L-serine and 700 L of methanol. The subsequent dropwise addition of thionyl chloride (e.g., 330 kg) is a highly exothermic step requiring robust cooling systems to maintain the temperature at a controlled level, typically around 15°C. After the addition is complete, the reaction mixture is heated to 35-40°C and maintained for an extended period, ranging from 24 to 48 hours, to ensure the reaction goes to completion. google.com
Table 1: Example Parameters for Industrial Scale Synthesis
| Parameter | Value | Unit | Source |
|---|---|---|---|
| L-Serine | 200 | kg | google.com |
| Methanol | 700 | L | google.com |
| Thionyl Chloride | 330 | kg | google.com |
| Initial Cooling | 10 | °C | google.com |
| Reaction Temperature | 35 - 40 | °C | google.com |
| Reaction Time | 24 - 48 | hours | google.com |
| Drying Temperature | 60 | °C | google.com |
Alternative Esterification Reagents and Catalysts
Beyond the prevalent thionyl chloride method, several alternative reagents and catalysts have been explored for the esterification of L-serine. These alternatives may offer milder reaction conditions, different safety profiles, or unique catalytic mechanisms.
Acetyl Chloride in Methanol
A well-established alternative for the preparation of amino acid methyl esters is the use of acetyl chloride in methanol. This system generates anhydrous methanolic hydrogen chloride in situ, which then acts as the catalyst for the esterification. The procedure typically involves cooling methanol in an ice-water bath before the slow, dropwise addition of acetyl chloride. orgsyn.org This initial step is crucial for controlling the exothermic reaction. Once the methanolic HCl solution is prepared, solid L-serine is added, and the mixture is heated to reflux for approximately two hours to complete the esterification. orgsyn.orgchemicalbook.com Upon cooling, the solvent is removed under reduced pressure to yield the crude L-Serine methyl ester hydrochloride as a white solid in high yield (98-99%). orgsyn.org This method is operationally convenient and avoids the direct handling of gaseous HCl. orgsyn.org
Enzymatic Esterification using Papain and Bromelain (B1164189)
Enzymatic methods present a green chemistry approach to synthesis, operating under mild, aqueous conditions. Proteases like papain and bromelain, typically known for peptide bond hydrolysis, can also catalyze the formation of peptide bonds and esterification under specific conditions.
Papain has been successfully used in the chemoenzymatic polymerization (CEP) of L-serine methyl ester (Ser-OMe) in an aqueous medium. nih.govresearchgate.net This process occurs without the need to protect the hydroxyl group on the serine side chain, which is a significant advantage over many traditional chemical syntheses that require multiple protection and deprotection steps. nih.govkyoto-u.ac.jp The polymerization is typically conducted at a basic pH (around 8.0-8.5) and results in the formation of poly(L-serine). nih.govresearchgate.net This demonstrates papain's ability to utilize the amino acid ester as a substrate for aminolysis, kinetically favoring the formation of a new peptide bond. nih.govacs.org
Bromelain , a sulfhydryl protease, has also been studied for its activity on serine ester derivatives. It is capable of hydrolyzing N-acyl methyl esters of phenylserine (B13813050). cdnsciencepub.com Interestingly, bromelain can exhibit an opposite enantioselectivity compared to other proteases like chymotrypsin (B1334515) and subtilisin, selectively hydrolyzing the enantiomer with an R-configuration at the alpha-carbon in certain phenylserine derivatives. cdnsciencepub.com While direct, high-yield synthesis of the monomeric L-Serine methyl ester hydrochloride using these enzymes is not the primary application, their ability to process unprotected serine esters in aqueous solutions highlights a potential pathway for biocompatible syntheses. cdnsciencepub.comnih.gov
Hypervalent Iodine(III) Reagents
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are versatile compounds used for various oxidative transformations in organic synthesis. chim.it They have emerged as powerful tools for the functionalization of biomolecules, including peptides and amino acids, often under mild and biocompatible conditions. nih.gov Their applications include mediating the synthesis of heterocyclic compounds and the formation of C-N bonds. chim.itbeilstein-journals.org
In the context of amino acid synthesis, hypervalent iodine(III) reagents have been successfully used for the transition-metal-free oxidative amination of silyl (B83357) ketene (B1206846) acetals to produce α-amino esters. nih.gov This pathway involves the electrophilic transfer of an amino group to a precursor to form the core structure of an amino ester. While these reagents are highly effective for creating complex amino acid derivatives and modifying peptides, their direct use as a primary method for the bulk esterification of a simple amino acid like L-serine to L-Serine methyl ester hydrochloride is not a commonly cited application in the literature. Their utility lies more in specialized, late-stage functionalization or the synthesis of complex derivatives rather than the production of the basic ester hydrochloride itself. nih.govnih.gov
Purification and Isolation Techniques for L-Serine Methyl Ester Hydrochloride
The purity of L-Serine methyl ester hydrochloride is paramount for its use in subsequent synthetic steps. Crystallization is the definitive method for its purification, relying on the compound's solubility characteristics in various solvent systems.
Crystallization Methods: Solvent Selection and Cooling Profiles
The isolation of pure L-Serine methyl ester hydrochloride is typically achieved through crystallization, a process highly dependent on the choice of solvent and the temperature profile of the cooling process. The goal is to find a solvent or solvent system in which the desired compound is soluble at higher temperatures but sparingly soluble at lower temperatures, while impurities remain in solution.
Alternatively, single-solvent crystallization can be employed. The crude hydrochloride salt can be dissolved in a solvent like absolute ethanol, and the solution is allowed to evaporate slowly at room temperature. nih.gov To overcome the kinetic barrier to nucleation, a tiny amount of solid starting material (a seed crystal) can be added to induce crystallization, yielding single crystals suitable for high-purity applications. nih.gov The morphology and size of the crystals are influenced by factors such as the cooling rate; slower cooling generally promotes the growth of larger, more well-defined crystals. nanobe.orgmdpi.com The final crystalline product is typically isolated by filtration and dried under vacuum.
Table 2: Solvents Used in Crystallization of L-Serine Methyl Ester Hydrochloride
| Solvent Role | Solvent | Notes | Source |
|---|---|---|---|
| Primary Solvent | Methanol | Dissolves the crude product. | google.com |
| Primary Solvent | Ethanol | Used for slow evaporation crystallization. | nih.gov |
| Anti-Solvent | Ethyl Acetate (B1210297) | Added to a methanol solution to induce precipitation. | google.com |
| Recrystallization | Water/Ethanol Mixtures | Can be used for growing single crystals of amino acid hydrochlorides. | acs.org |
Recovery and Recycling of Solvents and Reagents
A key aspect of sustainable and cost-effective synthesis is the recovery and recycling of solvents and reagents. In the production of L-serine methyl ester hydrochloride from L-serine and thionyl chloride in methanol, the methanol solvent removed during the centrifugal desolvation process can be recovered and directly reused as the circulating mother liquor for the next batch. google.comgoogle.com This recycling strategy significantly reduces the amount of fresh solvent required, leading to lower production costs and a more environmentally friendly process. google.com
One patented method explicitly describes changing the solvent in the initial reaction to a mixture of fresh methanol and recovered methanol from a previous batch. google.com This approach not only minimizes solvent usage but can also improve the final product's yield. google.com The process is designed to allow for repeated use of the solvent without the need for additional purification steps, generating no solid waste and reducing energy consumption. google.com
Analysis of By-product Formation and Strategies for Minimization
Formation of Triethylamine-Serinate Complexes
In reactions involving the deprotection of the amine group of L-serine methyl ester hydrochloride using a base like triethylamine (B128534), the formation of triethylamine-serinate complexes has been observed. researchgate.netresearchgate.net An excess of triethylamine relative to the hydrochloride salt favors the formation of these complexes, which can reduce the yield of the free L-serine methyl ester. researchgate.netresearchgate.net To minimize this, careful control of the stoichiometry of triethylamine is crucial.
Anhydride (B1165640) and Acrylate (B77674) By-products in Derivative Synthesis
When L-serine methyl ester is used as a substrate for further reactions, such as the synthesis of α,β-unsaturated acrylamides, other by-products can form. For instance, in a reaction with cinnamic acid, the formation of anhydride (12-13%) and acrylate (7-8%) by-products has been reported. researchgate.netresearchgate.net The formation of these by-products is influenced by the ratio of the reactants. researchgate.netresearchgate.net Optimizing the reaction conditions, including the molar ratio of the serinate to the acid, can help to minimize the formation of these impurities and improve the yield of the desired acrylamide (B121943) product. researchgate.netresearchgate.net
Direct acylation of unprotected hydroxyamino acids like serine with acyl halides or carboxylic anhydrides under acidic conditions can lead to chemoselective O-acylation, which can be a strategy to avoid certain by-products. beilstein-journals.orgresearchgate.net
Chiral Purity and Enantiomeric Excess Determination in Synthetic Protocols
Maintaining the chiral integrity of L-serine methyl ester hydrochloride during its synthesis and subsequent reactions is of utmost importance, as the biological activity of its derivatives is often stereospecific. Various analytical techniques are employed to determine the chiral purity and enantiomeric excess (ee).
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. researchgate.net A study demonstrated the use of amylose-derived CSPs for the enantiomeric separation of N-fluorenylmethoxycarbonyl (FMOC) derivatives of α-amino acid methyl esters, including serine. researchgate.net This method was able to determine enantiomeric impurities in commercially available L-amino acid methyl esters to be in the range of 0.03–0.58%. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess enantiomeric purity, often after derivatization with a chiral resolving agent to form diastereomers that are distinguishable by NMR. unirioja.es For instance, the enantiomeric purity of intermediates in the synthesis of α-methyl-β-phenylserine was confirmed to be at least 96% by ¹H NMR analysis of their bicyclic diastereoisomers. unirioja.es
In another approach, diastereomeric amides were synthesized to assess the enantiomeric purity of N-(Boc)allylglycine methyl ester, derived from L-serine methyl ester. orgsyn.org The analysis of the resulting diastereomers by ¹H NMR spectroscopy demonstrated a diastereomeric ratio of >99:1, indicating an enantiomeric purity of >98% for the olefin product. orgsyn.org
X-ray crystallography can confirm the absolute configuration of the enantiopure crystal. nih.govresearchgate.net
| Analytical Technique | Method | Application | Source |
| Chiral HPLC | Separation of N-FMOC derivatives on amylose-derived CSPs | Determination of enantiomeric impurities | researchgate.net |
| NMR Spectroscopy | Analysis of diastereomeric derivatives | Assessment of enantiomeric purity of intermediates | unirioja.esorgsyn.org |
| X-ray Crystallography | Single-crystal X-ray diffraction | Confirmation of absolute configuration | nih.govresearchgate.net |
X-ray Diffraction Studies of L-Serine Methyl Ester Hydrochloride Crystals
Single-crystal X-ray diffraction provides precise information about the spatial arrangement of atoms within a crystal lattice, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Crystal System and Space Group Analysis
Crystals of L-Serine Methyl Ester Hydrochloride have been analyzed using single-crystal X-ray diffraction. researchgate.netuu.nl The studies reveal that the compound crystallizes in the monoclinic crystal system . uu.nlnih.govresearchgate.net The specific space group has been identified as P2₁, which is a non-centrosymmetric space group, consistent with the chiral nature of the molecule derived from the enantiopure L-serine. uu.nlnih.govresearchgate.net The presence of a single molecule in the asymmetric unit (Z=2) further characterizes the crystal packing. uu.nlnih.govresearchgate.net While one study noted a β-angle very close to 90°, it was confirmed that the crystal structure does not possess orthorhombic symmetry. uu.nl
Unit Cell Parameters and Molecular Conformation
The unit cell parameters for L-Serine Methyl Ester Hydrochloride have been determined with high precision. At a temperature of 150 K, the following unit cell dimensions were recorded:
| Parameter | Value uu.nlnih.govresearchgate.net |
| a | 5.22645 (9) Å |
| b | 6.39388 (14) Å |
| c | 11.6420 (4) Å |
| β | 90.090 (1)° |
| Volume (V) | 389.04 (2) ų |
Intermolecular Interactions: Hydrogen Bonding Networks (O-H…Cl, N-H…Cl)
The crystal structure of L-Serine Methyl Ester Hydrochloride is stabilized by an extensive network of intermolecular hydrogen bonds. uu.nlnih.govresearchgate.net The protonated amino group (-NH₃⁺) and the hydroxyl group (-OH) of the serine side chain act as hydrogen bond donors, while the chloride anion (Cl⁻) serves as the primary hydrogen bond acceptor. uu.nlnih.gov This results in the formation of both N-H…Cl and O-H…Cl hydrogen bonds. uu.nlnih.govresearchgate.net
These interactions link the molecules into two-dimensional sheets that are parallel to the (001) crystallographic plane. uu.nlnih.govresearchgate.net The hydrophobic methyl ester groups are situated between these hydrogen-bonded layers. uu.nl The specific geometry of these hydrogen bonds has been determined, with the donor-acceptor distances and angles indicating strong interactions that dictate the packing of the molecules in the crystal. uu.nlnih.gov
A detailed summary of the hydrogen-bond geometry is provided in the table below:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1A···Cl1 | 0.867 (16) | 2.390 (16) | 3.2237 (8) | 161.2 (14) |
| N1-H1B···Cl1 | 0.825 (18) | 2.336 (18) | 3.1563 (8) | 172.7 (16) |
| N1-H1C···Cl1 | 0.865 (14) | 2.264 (14) | 3.0979 (7) | 161.9 (12) |
| O3-H3···Cl1 | 0.847 (18) | 2.261 (18) | 3.1041 (7) | 173.9 (15) |
Symmetry codes apply to the acceptor atom positions. uu.nl
Absolute Configuration Determination (Flack and Hooft Parameters)
Since L-Serine Methyl Ester Hydrochloride is derived from the enantiopure L-serine, its absolute configuration is known beforehand. uu.nlnih.gov However, X-ray crystallography allows for the experimental confirmation of the absolute structure. The presence of the chloride ion provides sufficient anomalous scattering to make this determination reliable. uu.nlnih.gov
The absolute structure was confirmed using two key parameters:
Flack Parameter (x): This parameter is used to determine the absolute structure of a crystal. A value close to 0 indicates the correct enantiomer, while a value close to 1 would suggest the inverted structure. For L-Serine Methyl Ester Hydrochloride, the Flack parameter was determined to be 0.00 (3) , which confirms the correct absolute configuration. uu.nlnih.gov
Hooft Parameter (y): This is another parameter used for the determination of the absolute structure, often considered to have a lower standard uncertainty. The Hooft parameter for L-Serine Methyl Ester Hydrochloride was found to be 0.005 (15) , which also supports the correct absolute structure. uu.nlnih.gov
Both parameters unequivocally confirm that the molecule in the crystal retains the L-configuration of the parent amino acid.
Analysis of Torsion Angles and Backbone Conformation
The conformation of the molecular backbone is defined by a set of torsion angles. In L-Serine Methyl Ester Hydrochloride, the key torsion angles indicate an extended structure. uu.nlnih.gov
| Torsion Angle | Value (°) |
| O1—C1—C2—N1 | -175.99 (7) |
| C4—O1—C1—C2 | 179.72 (7) |
These values, being close to 180°, are characteristic of a trans or anti-periplanar arrangement, which results in the extended backbone conformation. uu.nlnih.gov This extended structure is a common feature in the crystal structures of other amino acid methyl ester hydrochlorides as well. uu.nlnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and can also be used to assess the purity of a sample. The IR spectrum of L-Serine Methyl Ester Hydrochloride displays characteristic absorption bands corresponding to its various functional groups.
The key vibrational modes observed in the IR spectrum are:
| Wavenumber (cm⁻¹) | Assignment |
| ~3235 (broad) | Overlapped O-H and N-H stretching vibrations. researchgate.net |
| 1735 (strong) | C=O stretching vibration of the ester group. researchgate.net |
| 1654 (strong) | N-H bending vibration of the primary amine. researchgate.net |
The broad band around 3235 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl and amino groups. researchgate.net The strong absorption at 1735 cm⁻¹ is a clear marker for the carbonyl group of the methyl ester. researchgate.net The band at 1654 cm⁻¹ corresponds to the flexible N-H bending of the primary amine, confirming the deprotection of the amino group. researchgate.net The presence and position of these bands are consistent with the structure of L-Serine Methyl Ester Hydrochloride and can be used to confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of L-serine methyl ester hydrochloride. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework, confirming the presence of key functional groups and their connectivity.
¹H NMR: The proton NMR spectrum of L-serine methyl ester hydrochloride, typically recorded in a solvent like Deuterium Oxide (D₂O), displays characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.com The methyl ester protons (-OCH₃) are readily identifiable, as are the protons on the α-carbon, β-carbon, and the amine group. The chemical shifts and coupling patterns are consistent with the structure of the amino acid ester. For instance, in a related synthesis, the signal for the methyl group of the ester was observed at 3.85 ppm in methanol-d4, confirming the esterification of L-serine.
Table 1: Representative ¹H NMR Spectral Data for L-Serine Methyl Ester Hydrochloride
| Proton Assignment | Chemical Shift (ppm) Range | Multiplicity | Notes |
| -OCH₃ | ~3.8 | Singlet | Characteristic signal for the methyl ester protons. |
| -CH(N⁺H₃)- | ~4.2 | Triplet | Alpha-proton, coupled to the adjacent methylene (B1212753) protons. |
| -CH₂OH | ~4.0 | Doublet | Beta-protons, coupled to the alpha-proton. |
| -N⁺H₃ | Variable | Broad Singlet | Chemical shift can vary with concentration and pH. |
| -OH | Variable | Broad Singlet | Often exchanges with solvent protons (e.g., D₂O) and may not be observed. |
Note: Exact chemical shifts and multiplicities can vary based on the solvent, concentration, and instrument parameters. The data presented is a representative compilation from typical spectral information.
¹³C NMR: The ¹³C NMR spectrum provides further structural verification by showing distinct signals for each unique carbon atom in L-serine methyl ester hydrochloride. chemicalbook.com The carbonyl carbon of the ester group appears at the most downfield position, a characteristic feature for this functional group. The α-carbon, β-carbon (bearing the hydroxyl group), and the methyl carbon of the ester each give a signal at a specific chemical shift. spectrabase.com Spectra are commonly recorded in D₂O. chemicalbook.comspectrabase.com
Table 2: Representative ¹³C NMR Spectral Data for L-Serine Methyl Ester Hydrochloride
| Carbon Assignment | Chemical Shift (ppm) Range | Solvent |
| C=O (Ester) | ~170 | D₂O |
| -CH(N⁺H₃)- (α-carbon) | ~55 | D₂O |
| -CH₂OH (β-carbon) | ~60 | D₂O |
| -OCH₃ (Methyl ester) | ~53 | D₂O |
Note: The chemical shifts are approximate and can be influenced by experimental conditions. The data is based on typical values found in chemical databases. chemicalbook.comspectrabase.com
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of L-serine methyl ester hydrochloride and to investigate its fragmentation patterns, which serve as a fingerprint for its identification. When coupled with Gas Chromatography (GC), it becomes a highly effective method for separating the compound from a mixture and confirming its purity and identity.
Direct analysis of L-serine methyl ester hydrochloride by GC-MS is often challenging due to its low volatility and polar nature, stemming from the free amino and hydroxyl groups. Therefore, a crucial step in the analysis is chemical derivatization. mdpi.comnih.gov This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. mdpi.com
Common derivatization strategies for amino acid esters include:
Acylation: The amino and hydroxyl groups can be acylated using reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA). mdpi.comnih.gov
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active protons on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Reaction with Chloroformates: Alkyl chloroformates, such as methyl chloroformate, are used to derivatize the amino group, yielding stable products for GC-MS analysis. nist.gov
Once derivatized, the compound can be effectively separated by GC and analyzed by the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the derivatized molecule and a series of fragment ions. The fragmentation pattern is unique to the derivative's structure and is used for definitive identification. For example, in the analysis of serine enantiomers, the molecules were first converted to their methyl esters and then further derivatized with Mosher's reagent before GC-MS analysis. nih.gov The electron ionization (EI) mass spectra of such derivatization products exhibit specific fragmentation patterns that are applicable for structure elucidation. nist.gov While direct fragmentation data for the underivatized hydrochloride salt is less commonly discussed in the context of GC-MS, the fragmentation of the core serine methyl ester structure would involve characteristic losses, such as the methoxycarbonyl group (-COOCH₃) and cleavage adjacent to the nitrogen and oxygen atoms.
Applications in Peptide Synthesis and Peptide-Based Therapeutics
L-Serine methyl ester hydrochloride is a key intermediate in the synthesis of peptides and related therapeutic agents. guidechem.comchemimpex.commyskinrecipes.comfishersci.co.uk Its application addresses several fundamental challenges in peptide chemistry, facilitating the controlled and efficient assembly of amino acid sequences.
In peptide synthesis, the objective is to form a specific amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. To prevent undesirable side reactions, such as the self-polymerization of the activated amino acid or the formation of incorrect linkages, the reactive groups not involved in the desired bond formation must be temporarily masked with protecting groups. libretexts.org
The esterification of the carboxylic acid functionality of L-serine to a methyl ester is a critical step in this process. iucr.orgnih.gov By converting the carboxyl group into a methyl ester, its nucleophilicity is eliminated, thereby preventing it from reacting with an activated carboxyl group of another amino acid during the coupling step. libretexts.orgthieme-connect.de The hydrochloride salt form ensures that the amino group is protonated and also protected from unwanted reactions until it is deprotected in situ for the coupling reaction. This strategy of carboxyl group protection is essential for directing the reaction pathway to form the desired peptide bond with high fidelity. libretexts.org
A significant practical challenge in peptide synthesis is the limited solubility of free amino acids in the non-aqueous organic solvents typically used for coupling reactions. iucr.orgnih.govresearchgate.net Amino acids exist as zwitterions, which are highly polar and crystalline, making them poorly soluble in solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile. mdpi.com
The conversion of L-serine into its methyl ester hydrochloride salt drastically improves its solubility in these organic media. iucr.orgnih.govcymitquimica.com This enhanced solubility is crucial for achieving homogeneous reaction conditions, which leads to more efficient and reliable coupling reactions, higher yields, and easier purification of the resulting peptides. thieme-connect.de The hydrochloride salt of the amino acid methyl ester is readily soluble in various organic solvents, a property that is exploited to facilitate its use in solution-phase peptide synthesis. iucr.orgnih.govmdpi.com
Table 1: Solubility Profile of L-Serine Methyl Ester Hydrochloride and Related Compounds
| Compound | Solvent | Solubility | Notes |
|---|---|---|---|
| L-Serine Methyl Ester Hydrochloride | Water | 50 mg/mL fishersci.co.uk | Highly soluble. |
| L-Serine Methyl Ester Hydrochloride | Methanol | Soluble fishersci.co.uk | Good solubility. |
| L-Serine Methyl Ester Hydrochloride | Ethanol | Soluble guidechem.com | Good solubility. |
| L-Serine Methyl Ester Hydrochloride | Chloroform | Almost Insoluble guidechem.com | Poor solubility in non-polar solvents. |
| L-Serine Methyl Ester Hydrochloride | Ether | Almost Insoluble guidechem.com | Poor solubility in non-polar solvents. |
| L-Alanine Methyl Ester Hydrochloride | Ethanol | ~30 mg/mL caymanchem.com | Demonstrates solubility of similar amino acid esters. |
| L-Alanine Methyl Ester Hydrochloride | DMSO | ~20 mg/mL caymanchem.com | Demonstrates solubility of similar amino acid esters. |
| L-Alanine Methyl Ester Hydrochloride | DMF | ~20 mg/mL caymanchem.com | Demonstrates solubility of similar amino acid esters. |
| Free Amino Acids (Zwitterionic) | Common Organic Solvents | Generally Insoluble | Limits their use in solution-phase synthesis. mdpi.com |
The utility of L-serine methyl ester hydrochloride extends beyond the synthesis of simple, linear peptides composed of natural amino acids. It is a valuable precursor for creating modified peptides and peptidomimetics—compounds that mimic the structure and function of natural peptides but have altered properties, such as increased stability or bioavailability.
Research has demonstrated its use in the synthesis of serine side chain-linked peptidomimetic conjugates. In one example, L-serine methyl ester hydrochloride was used as the starting amino acid to build dipeptides which were then conjugated to other molecules. nih.gov Furthermore, it serves as a scaffold for creating non-natural, quaternary α-arylated serine derivatives. These modified amino acids can be incorporated into peptides to introduce conformational constraints or new functionalities. The synthesis involves converting L-serine methyl ester hydrochloride into a heterocyclic intermediate to control stereochemistry during the arylation reaction. nih.gov It has also been employed in the synthesis of mixed α-/β-peptides, where the peptide backbone is altered to include β-amino acids, starting from N-Boc-L-serine and coupling it with a β-leucine methyl ester. nih.gov
Synthesis of Chiral Intermediates and Enantiomerically Pure Compounds
The inherent chirality of L-serine methyl ester hydrochloride makes it an excellent starting material for the synthesis of a wide array of enantiomerically pure compounds, serving as a key building block in asymmetric synthesis. myskinrecipes.com
L-Serine methyl ester hydrochloride is a cornerstone in various asymmetric synthesis strategies that aim to create complex molecules with precise three-dimensional structures. Its defined stereocenter is transferred through a series of reactions to the final product, ensuring its enantiomeric purity.
One advanced methodology involves its conversion into a conformationally constrained heterocyclic system to avoid side reactions like elimination. This strategy enables the asymmetric intramolecular α-arylation to produce quaternary α-arylated serines, which are valuable in medicinal chemistry. nih.gov Another approach uses the chiral aldehyde derived from L-serine, known as Garner's aldehyde, as a versatile intermediate. beilstein-journals.orgd-nb.info Highly diastereoselective additions of organometallic reagents, such as phenylmagnesium bromide, to this aldehyde allow for the synthesis of all four stereoisomers of α-methyl-β-phenylserine, important chiral building blocks. unirioja.es
Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral targets. nih.gov L-serine and its derivatives, including L-serine methyl ester hydrochloride, are prominent members of this chiral pool. nih.gov
The utility of L-serine methyl ester hydrochloride in this context is well-documented. It has been employed as the starting point for the enantioselective total synthesis of complex natural products. For instance, D-serine methyl ester hydrochloride (the enantiomer) was the chiral precursor in a unique samarium diiodide-catalyzed intramolecular cycloaddition to synthesize (−)-α-kainic acid, a potent neuroexcitatory agent. nih.govresearchgate.net Similarly, L-serine methyl ester was used to construct an advanced oxazoline (B21484) intermediate in the total synthesis of (+)-erysotramidine, an erythrina alkaloid. nih.govbaranlab.org Its role as a precursor to Garner's aldehyde further expands its utility, as this aldehyde is a widely used chiral intermediate for synthesizing numerous amino alcohol derivatives and natural products. beilstein-journals.orgd-nb.info
Table 2: Examples of Complex Molecules Synthesized from Serine Methyl Ester Derivatives
| Starting Material | Synthetic Target | Key Strategy | Reference(s) |
|---|---|---|---|
| D-Serine Methyl Ester HCl | (−)-α-Kainic Acid | Chiral Pool Synthesis, SmI₂-catalyzed cycloaddition | nih.govresearchgate.net |
| L-Serine Methyl Ester | (+)-Erysotramidine | Chiral Pool Synthesis, Stereoselective Michael cyclization | nih.govbaranlab.org |
| L-Serine | Garner's Aldehyde | Synthesis of a versatile chiral intermediate | beilstein-journals.orgd-nb.info |
| L-Serine Methyl Ester Derivative | (2R,3R)-α-Methyl-β-phenylserine | Asymmetric Synthesis, Diastereoselective Grignard addition | unirioja.es |
| L-Serine Methyl Ester HCl | Quaternary α-Arylated Serines | Asymmetric Intramolecular α-Arylation | nih.gov |
Derivatization for the Synthesis of Bioactive Molecules
The strategic modification of L-serine methyl ester hydrochloride is a cornerstone for the synthesis of numerous bioactive compounds. By selectively protecting or converting its functional groups, chemists can unlock a plethora of synthetic pathways leading to molecules with significant therapeutic potential.
Preparation of N-Protected L-Serine Methyl Esters (e.g., N-Boc-serine methyl ester)
Protecting the nitrogen atom of L-serine methyl ester is a common and crucial first step in many synthetic sequences. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. researchgate.net
The synthesis of N-Boc-L-serine methyl ester can be achieved through a two-step process starting from L-serine. First, L-serine is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like sodium hydroxide (B78521) to yield N-Boc-L-serine. orgsyn.org This intermediate is then esterified to its methyl ester. A common method for this esterification involves reacting N-Boc-L-serine with methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). orgsyn.org This method avoids the use of the hazardous reagent diazomethane (B1218177) and proceeds with high yield. orgsyn.org
Alternatively, L-serine methyl ester hydrochloride can be directly N-protected. This involves the reaction with di-tert-butyl dicarbonate in the presence of a base to neutralize the hydrochloride and facilitate the reaction. researchgate.net This direct approach streamlines the synthesis by reducing the number of steps. N-Boc-DL-serine methyl ester has been utilized in the synthesis of α,β-dehydro-α-amino acids and as a precursor for anti-cancer agents, including quinazolinone derivatives that inhibit PI3K activity. medchemexpress.com
Table 1: Synthesis of N-Boc-L-Serine Methyl Ester
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| L-Serine | 1. (Boc)2O, NaOH2. CH3I, K2CO3, DMF | N-Boc-L-serine methyl ester | 86% | orgsyn.org |
Conversion to Substituted Alanine (B10760859) Derivatives (e.g., 3-chloro-L-alanine methyl ester hydrochloride)
The hydroxyl group of L-serine methyl ester hydrochloride can be readily replaced to generate various substituted alanine derivatives. A notable example is the synthesis of 3-chloro-L-alanine methyl ester hydrochloride. This transformation is typically achieved by treating L-serine methyl ester hydrochloride with a chlorinating agent like thionyl chloride (SOCl2). google.com
A patented method describes a two-step process where L-serine is first converted to L-serine methyl ester hydrochloride using thionyl chloride in methanol. google.com The resulting ester is then reacted with additional thionyl chloride under controlled temperature conditions to yield 3-chloro-L-alanine methyl ester hydrochloride. google.com This method is advantageous due to its mild reaction conditions and high yield. google.com The resulting 3-chloro-L-alanine derivative is a valuable intermediate for further synthetic manipulations.
Table 2: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride
| Starting Material | Reagents | Product | Key Features | Reference |
|---|
Synthesis of O-Protected L-Serine Methyl Esters (e.g., O-tert-Butyl-L-serine methyl ester hydrochloride)
Protection of the hydroxyl group of L-serine methyl ester is another important strategy to enable selective reactions at the amino or carboxyl functionalities. The tert-butyl group is a common choice for protecting the hydroxyl group, forming an ether linkage.
Formation of Oxazolines and Oxazoles with Antitubercular Activity
L-serine methyl ester hydrochloride is a key precursor in the synthesis of heterocyclic compounds, particularly oxazolines and oxazoles, which have shown promising antitubercular activity. researchgate.netnih.gov The synthesis typically begins with the acylation of the amino group of L-serine methyl ester hydrochloride with a carboxylic acid or its derivative. orgsyn.org
The resulting N-acyl-L-serine methyl ester then undergoes cyclization to form the oxazoline ring. This dehydrative cyclization can be achieved using reagents like bis(2-methoxyethyl)amino-sulfur trifluoride (DAST). nih.govnih.gov The subsequent oxidation of the oxazoline ring, for instance with a mixture of bromotrichloromethane (B165885) (BrCCl3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields the corresponding oxazole (B20620). nih.govnih.gov Studies have shown that some of these synthesized oxazoline and oxazole derivatives exhibit high antitubercular activity against various strains of Mycobacterium tuberculosis. researchgate.net
Reactions Leading to γ-amino-β-hydroxyphosphonates
L-serine methyl ester hydrochloride can be utilized as a starting material for the synthesis of γ-amino-β-hydroxyphosphonates, which are important compounds in medicinal chemistry. These compounds are analogues of γ-aminobutyric acid (GABA) and can act as enzyme inhibitors. ias.ac.in
The synthesis can proceed through the formation of an N-protected β-ketophosphonate intermediate. For example, the hydrochloride salt of L-serine methyl ester can be N,N-dibenzylated, and the resulting ester is then reacted with the lithium salt of dimethyl methylphosphonate (B1257008) to afford a β-ketophosphonate. mdpi.com Subsequent diastereoselective reduction of this β-ketophosphonate, for instance with catecholborane, yields the desired syn-γ-amino-β-hydroxyphosphonate. mdpi.comresearchgate.net
Conversion to Aldehyde Intermediates (e.g., (S)-2-[N-(benzyloxycarbonyl)amino]-3-(tert-butyldimethylsiloxy)propanal)
The conversion of L-serine methyl ester hydrochloride into chiral aldehyde intermediates opens up a vast array of synthetic possibilities. A key example is the preparation of (S)-2-[N-(benzyloxycarbonyl)amino]-3-(tert-butyldimethylsiloxy)propanal, often referred to as a Garner-type aldehyde. acs.org
The synthesis starts with the protection of the amino group of L-serine methyl ester hydrochloride, for instance with a benzyloxycarbonyl (Cbz) group. acs.org The hydroxyl group is then protected with a bulky silyl group, such as tert-butyldimethylsilyl (TBDMS). The methyl ester is subsequently reduced to the primary alcohol, which is then oxidized under mild conditions, for example using a Swern oxidation, to furnish the desired aldehyde. acs.orgacs.org This aldehyde is a versatile intermediate for carbon-carbon bond-forming reactions, allowing for the construction of complex molecules with retention of stereochemistry. acs.orgacs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-Serine methyl ester hydrochloride |
| N-Boc-serine methyl ester |
| 3-chloro-L-alanine methyl ester hydrochloride |
| O-tert-Butyl-L-serine methyl ester hydrochloride |
| Oxazolines |
| Oxazoles |
| γ-amino-β-hydroxyphosphonates |
| (S)-2-[N-(benzyloxycarbonyl)amino]-3-(tert-butyldimethylsiloxy)propanal |
| L-Serine |
| Di-tert-butyl dicarbonate |
| Sodium hydroxide |
| N-Boc-L-serine |
| Methyl iodide |
| Potassium carbonate |
| Dimethylformamide |
| Diazomethane |
| Thionyl chloride |
| Methanol |
| tert-Butyl acetate |
| Isobutene |
| p-Toluenesulfonic acid |
| Dioxane |
| Methylene dichloride |
| bis(2-methoxyethyl)amino-sulfur trifluoride (DAST) |
| Bromotrichloromethane (BrCCl3) |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Dimethyl methylphosphonate |
| Catecholborane |
| Benzyloxycarbonyl (Cbz) |
Condensation Reactions (e.g., with formaldehyde (B43269) to form bicyclic compounds)
L-serine methyl ester hydrochloride's reactivity allows it to participate in condensation reactions to form complex cyclic structures. A notable example is its reaction with formaldehyde, which leads to the formation of bicyclic compounds. The condensation of L-serine methyl ester with formaldehyde can produce a [1S,2S,6S,7s]-1,6-diaza-4,9-dioxa-2,7-dimethoxycarbonylbicyclo[4.4.1]undecane structure. a2bchem.com The stability and conformation of such compounds are influenced by the anomeric effect. a2bchem.com
Furthermore, L-serine methyl ester hydrochloride can react with other aldehydes in condensation reactions. For instance, it reacts with 1,8-naphthalaldehydic acid in refluxing ethyl acetate to produce bicyclic lactams. arkat-usa.org This reaction proceeds without a catalyst and yields the product in moderate diastereoselectivity. arkat-usa.org
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | Key Findings | Reference(s) |
| L-Serine methyl ester | Formaldehyde | Bicyclic diaza-dioxa compound | Forms a bicyclo[4.4.1]undecane skeleton. | a2bchem.com |
| L-Serine methyl ester hydrochloride | 1,8-Naphthalaldehydic acid | Bicyclic lactam | Reaction proceeds without a catalyst with moderate diastereoselectivity. | arkat-usa.org |
| L-Serine methyl ester hydrochloride | p-Bromobenzaldehyde | Oxazolidine (B1195125) (N,O-acetal) | Forms unstable oxazolidines as minor products. | rsc.org |
Synthesis of 1,4-Diaminocyclitols
A significant application of L-serine methyl ester hydrochloride is as a chiral precursor for the synthesis of 1,4-diaminocyclitols. acs.orgacs.org These structures form the core of several broad-spectrum antibiotics, such as the fortimicins. acs.org The synthesis leverages the stereochemistry of L-serine to construct a complex, polyhydroxylated cyclic diamine.
The synthetic pathway begins with the conversion of L-serine methyl ester hydrochloride into a protected aldehyde, (S)-2-[N-(benzyloxycarbonyl)amino]-3-(tert-butyldimethylsiloxy)propanal. acs.orgacs.org A key step involves the homocoupling of this aldehyde, promoted by a vanadium complex, to yield a C2-symmetric diol. acs.org Following a series of protection group manipulations and oxidation, a 1,6-dialdehyde is formed. This dialdehyde (B1249045) then undergoes an intramolecular pinacol (B44631) coupling reaction to furnish the selectively protected 1,4-diamino-2,3,5,6-tetrahydroxycyclohexane skeleton. acs.orgacs.org
Table 2: Key Steps in 1,4-Diaminocyclitol Synthesis from L-Serine Methyl Ester Hydrochloride
| Step | Description | Intermediate/Product | Reference(s) |
| 1 | Protection and Conversion | (S)-2-[N-(benzyloxycarbonyl)amino]-3-(tert-butyldimethylsiloxy)propanal | acs.orgacs.org |
| 2 | Homocoupling | C2-symmetric diol | acs.orgacs.org |
| 3 | Protecting Group Manipulation & Oxidation | 1,6-dialdehyde | acs.org |
| 4 | Intramolecular Pinacol Coupling | Selectively protected 1,4-diaminocyclitol | acs.orgacs.org |
Application in N,O-acetal Compound Synthesis
L-serine methyl ester hydrochloride is a valuable substrate for the synthesis of N,O-acetal compounds, particularly oxazolidines. rsc.orgbeilstein-journals.org These heterocyclic systems are important chiral intermediates for further synthetic transformations. For instance, N-Boc-L-serine methyl ester can be reacted with 2,2-dimethoxypropane (B42991) in the presence of a Lewis acid to form a dimethyloxazolidine, which is a key intermediate known as Garner's aldehyde. beilstein-journals.orgd-nb.info
The condensation of L-serine methyl ester hydrochloride directly with aldehydes, such as p-bromobenzaldehyde, can also form oxazolidines, though these have been noted to be unstable in some cases. rsc.org The synthesis of N,O-acetals is a critical step in creating rigid, stereochemically defined templates for asymmetric synthesis. beilstein-journals.orgd-nb.info More complex bicyclic N,O-acetals can also be formed, which serve as constrained derivatives for stereoselective alkylation reactions. acs.org
Role in Drug Development and Formulation
L-Serine methyl ester hydrochloride is a versatile amino acid derivative that plays a crucial role in various biochemical and pharmaceutical applications. chemimpex.com It is widely recognized as an invaluable building block in peptide synthesis and for the creation of complex molecules essential in drug development and research. chemimpex.com
Enhancing Solubility and Bioavailability of Pharmaceutical Compounds
The esterification of the carboxyl group of amino acids, as in L-serine methyl ester hydrochloride, is a critical strategy in synthetic chemistry, particularly for peptide synthesis. nih.govuu.nl This modification significantly increases the solubility of the amino acid derivative in non-aqueous organic solvents. nih.govuu.nl This enhanced solubility is advantageous for conducting reactions in a broader range of solvent systems, facilitating the synthesis of peptides and other pharmaceutical compounds. chemimpex.comnih.gov Furthermore, derivatives such as N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride are noted for having enhanced solubility and bioavailability, making them attractive candidates for drug formulation. chemimpex.com Similarly, the O-tert-butyl protecting group on other derivatives enhances stability and solubility, which is ideal for drug formulation and delivery systems. chemimpex.com
Synthesis of Neurotransmitters and Other Bioactive Compounds
L-serine methyl ester hydrochloride is an important precursor in the synthesis of various bioactive compounds and is utilized in research related to neurotransmitter synthesis. chemimpex.commyskinrecipes.com L-serine itself is a biological precursor to the neurotransmitters glycine (B1666218) and D-serine, which are crucial for regulating excitatory neurotransmission via NMDA receptors. biorxiv.org The use of the methyl ester derivative provides a chemically stable and soluble starting point for the laboratory synthesis of these and other neurologically active molecules. chemimpex.commyskinrecipes.com Its applications extend to the synthesis of a diverse range of bioactive molecules, including acylated serine derivatives that act as arthropod pheromones and compounds that selectively inhibit seryl-tRNA synthetases. a2bchem.com
Application in Hypertension Drug Synthesis (e.g., Ramipril (B1678797) intermediate)
A key industrial application of L-serine methyl ester hydrochloride is its role as a crucial intermediate in the synthesis of the antihypertensive drug Ramipril. google.comevonik.com Ramipril is an ACE inhibitor used to treat high blood pressure and congestive heart failure. google.com Several synthetic routes for Ramipril and its key intermediates utilize DL- or L-serine methyl ester hydrochloride as the starting material. google.com
Patented synthetic methods describe the esterification of L-serine to its methyl ester hydrochloride, which is then used in subsequent steps to construct the complex bicyclic structure of Ramipril. google.comgoogle.com
Table 3: Role of L-Serine Methyl Ester Hydrochloride in Ramipril Synthesis
| Step in Ramipril Synthesis | Role of L-Serine Methyl Ester HCl | Outcome | Reference(s) |
| Initial Step | Starting material for esterification | Formation of L-Serine methyl ester hydrochloride. | google.comgoogle.com |
| Subsequent Steps | Key chiral building block | The ester is acylated and undergoes further reactions (e.g., Michael addition, hydrolysis, reduction) to form a key bicyclic intermediate of Ramipril. | google.com |
Computational Chemistry and Theoretical Studies
Molecular Dynamics Simulations of L-Serine Methyl Ester Hydrochloride and its Derivatives
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules in various environments. For derivatives of L-Serine methyl ester, such as N-Methyl-L-serine, MD simulations have been employed to understand their behavior in aqueous solutions.
Simulations using the AMBER force field for N-Methyl-L-serine in water show that the hydroxyl group of the serine side chain is accessible to the solvent, which facilitates hydrogen bonding with surrounding water molecules. These simulations revealed a relaxation time of 12.3 ps, a value that reflects the flexible nature of the molecule's side chain. While this study was on a close derivative, it highlights the utility of MD in characterizing the dynamic interactions and solvent accessibility of serine-based compounds.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental for understanding the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used for amino acids and their derivatives to calculate key electronic properties.
For serine and related amino acids, quantum chemical calculations have been performed to correlate molecular properties with experimental observations. electrochemsci.org These studies often calculate properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), dipole moment, and molecular volume. electrochemsci.org Such parameters are crucial for predicting a molecule's reactivity and stability.
In a study on N-Methyl-L-serine, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to predict its conformation and electronic properties. The calculations indicated a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity for the molecule. These theoretical approaches provide a framework for understanding how the esterification and N-methylation of serine influence its electronic characteristics.
Table 1: Calculated Quantum Chemical Properties for N-Methyl-L-serine
| Property | Calculated Value | Method |
|---|
This table presents data for a derivative, N-Methyl-L-serine, as a representative example of quantum chemical calculations on related structures.
Conformational Analysis and Energy Landscapes
The three-dimensional conformation of L-Serine methyl ester hydrochloride is critical to its interactions and reactivity. X-ray crystallography has revealed that in the solid state, the molecule adopts an extended backbone structure. nih.govresearchgate.net
The torsion angles O1—C1—C2—N1 and C4—O1—C1—C2 have been measured at -175.99 (7)° and 179.72 (7)°, respectively, confirming this extended conformation. nih.govresearchgate.net Interestingly, this extended structure is not stabilized by an intramolecular hydrogen bond between the ammonium (B1175870) group and the carbonyl oxygen (O2). researchgate.net Similar extended structures are observed in the hydrochlorides of other amino acid methyl esters, such as those of L-cysteine and L-tyrosine. nih.govresearchgate.net
In contrast, computational studies on derivatives like N-Methyl-L-serine predict a different conformation in the gas phase. DFT studies suggest a folded conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl and carboxyl groups. This highlights how the environment (solid-state crystal lattice vs. isolated gas phase) and chemical modifications can significantly influence the preferred conformation and the resulting energy landscape of the molecule.
Investigation of Hydrogen Bonding and Supramolecular Interactions
In the crystalline state, L-Serine methyl ester hydrochloride participates in an extensive network of intermolecular hydrogen bonds, which dictates its supramolecular structure. nih.gov The molecule possesses four hydrogen bond donors: three hydrogen atoms on the protonated amino group (N1) and one on the hydroxyl group (O3). nih.gov The potential acceptors are three oxygen atoms and the chloride anion. nih.gov
Crystallographic studies show that only the chloride anion acts as a hydrogen bond acceptor. nih.gov Both the ammonium (N-H) and hydroxyl (O-H) groups form hydrogen bonds with the chloride ions (N—H⋯Cl and O—H⋯Cl). nih.gov This specific interaction pattern links the molecules into an infinite two-dimensional hydrogen-bonding network parallel to the ab plane of the crystal. nih.govuu.nl These layers are then separated by the more hydrophobic methyl ester groups in the c direction. nih.gov This two-dimensional bonding motif is also reflected in the physical morphology of the crystal.
Table 2: Hydrogen-Bond Geometry in Crystalline L-Serine Methyl Ester Hydrochloride
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1A···Cl1 | 0.867 (16) | 2.390 (16) | 3.2237 (8) | 161.2 (14) |
| N1—H1B···Cl1 | 0.825 (18) | 2.336 (18) | 3.1563 (8) | 172.7 (16) |
| N1—H1C···Cl1 | 0.865 (14) | 2.264 (14) | 3.0979 (7) | 161.9 (12) |
| O3—H3···Cl1 | 0.847 (18) | 2.261 (18) | 3.1041 (7) | 173.9 (15) |
Data from single-crystal X-ray diffraction study. nih.gov
Computational Studies on Reaction Mechanisms and Transition States (e.g., Diastereoselective Alkylations, Carbene Catalysis)
Computational methods are invaluable for elucidating the mechanisms of complex organic reactions involving derivatives of L-Serine methyl ester hydrochloride. Theoretical studies have provided key insights into the transition states and stereochemical outcomes of reactions such as diastereoselective alkylations and carbene catalysis.
Diastereoselective Alkylations: Theoretical studies have been conducted on the diastereoselective alkylation of chiral building blocks derived from N-Boc-serine methyl esters. unav.edu These building blocks, which are bicyclic N,O-acetal serine derivatives, exhibit high diastereoselectivity in alkylation reactions. unav.edu Quantum mechanical calculations have been used to investigate the structure of the intermediate enolates. acs.org These studies revealed that a concave-face alkylation is energetically favored due to reduced torsional and steric strain in the bicyclic scaffold, which explains the observed stereochemical outcome. acs.org Slight variations in the three-dimensional arrangement of substituents on the bicyclic system were found to significantly affect the thermodynamic stability of the isomers, thereby controlling the stereochemistry of the reaction. acs.org
Carbene Catalysis: Derivatives of serine are also involved in advanced catalytic systems. Engineered heme proteins, where the native axial cysteine ligand is replaced with serine, can catalyze carbene insertion reactions. nih.gov DFT calculations have been employed to understand the reaction mechanism of these biocatalytic C-H insertions. nih.gov Computational results for an engineered cytochrome P450 enzyme showed that the reaction proceeds via a radical hydrogen atom transfer (HAT) mechanism. nih.gov The studies also explained the observed differences in reactivity for carbenes derived from ethyl diazoacetate versus diazoacetone, finding that additional hydrogen bonding with the carboxylate substituent of the carbene stabilizes the transition state, facilitating a more facile HAT reaction. nih.gov Furthermore, computational models have been used to study the electronic structure and stability of the key iron porphyrin carbene (IPC) intermediate, finding that interactions, such as hydrogen bonding with a nearby water molecule, can significantly stabilize the carbene complex. pnas.org
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways with Improved Green Chemistry Metrics
The traditional synthesis of L-serine methyl ester hydrochloride often involves reagents like thionyl chloride in methanol (B129727), which can lead to the formation of solid waste and the use of large solvent volumes. google.com To address these environmental concerns, research is focused on developing greener and more efficient synthetic methods.
One promising approach involves the use of trimethylchlorosilane in methanol at room temperature. mdpi.com This method offers good to excellent yields and is compatible with a range of amino acids. mdpi.com Another innovative method aims to reduce waste by recycling the methanol mother liquor from the crystallization process, thereby shortening the production cycle and improving yield. google.com This process involves reacting L-serine with thionyl chloride in methanol at a controlled temperature, followed by cooling, crystallization, and centrifugation to recover the product and the solvent. google.com
Table 1: Comparison of Synthetic Methods for L-Serine Methyl Ester Hydrochloride
| Method | Reagents | Key Advantages |
|---|---|---|
| Traditional Method | L-serine, Thionyl chloride, Methanol | Established procedure |
| Green Method 1 | L-serine, Trimethylchlorosilane, Methanol | Mild conditions, good yields mdpi.com |
Exploration of L-Serine Methyl Ester Hydrochloride in Catalysis and Asymmetric Organocatalysis
L-Serine derivatives are increasingly being explored for their potential in catalysis, particularly in asymmetric organocatalysis. The chiral nature of L-serine makes its derivatives valuable as ligands and catalysts for enantioselective reactions.
Research has shown that amphiphilic organocatalysts can be prepared from serine through chemoselective O-acylation. beilstein-journals.org These catalysts have proven effective in asymmetric aldol (B89426) reactions in aqueous media, with the potential for catalyst recovery and reuse. beilstein-journals.org Furthermore, O-silylated L-serine derivatives have been used in combination with palladium complexes for the highly enantioselective α-allylation of α-branched aldehydes. thieme-connect.com This synergistic approach combines transition-metal catalysis with organocatalysis to achieve high yields and enantioselectivity. thieme-connect.com
Advanced Materials Science: Integration into Polymeric Scaffolds and Artificial Proteins
The unique properties of L-serine and its esters make them attractive building blocks for advanced materials, including polymeric scaffolds and artificial proteins. Poly(L-serine) is a hydrophilic polypeptide with applications in drug delivery and tissue engineering due to its biocompatibility and the reactive hydroxyl group in its side chain. acs.org
The synthesis of poly(L-serine) can be achieved through the chemoenzymatic polymerization of L-serine ethyl ester in an aqueous medium using papain as a catalyst. acs.org This method avoids the need for side-group protection, aligning with green chemistry principles. acs.org L-serine methyl ester itself has been identified as a substrate for modifying materials intended for polymeric scaffolds. researchgate.net The development of artificial polymers based on amino acids like serine offers a promising alternative to natural proteins, avoiding issues such as immunogenicity while retaining biocompatibility. researchgate.net
Bioconjugation Strategies and Diagnostic Applications
The reactive hydroxyl group of the serine side chain in L-serine methyl ester hydrochloride provides a handle for bioconjugation, the process of linking molecules for specific purposes. This functionality is valuable for creating diagnostic tools and targeted therapies. For instance, the phosphorylation of the hydroxyl groups in serine-containing polypeptides has been utilized in antibody-free detection systems for cancer. acs.org
Neurochemical and Metabolic Studies Leveraging L-Serine Methyl Ester Hydrochloride
L-serine plays a crucial role in the central nervous system as a precursor to neurotransmitters like D-serine and glycine (B1666218). mdpi.combiorxiv.org While L-serine itself has neuroprotective effects, its enantiomer, D-serine, can be neurotoxic at high concentrations. mdpi.com L-Serine methyl ester hydrochloride can be a useful tool in studying these metabolic pathways.
Research has shown that D-serine can compete with L-serine for transport into mitochondria, affecting one-carbon metabolism. biorxiv.org By using esterified forms like L-serine methyl ester, researchers can potentially modulate its delivery and study its specific effects on neuronal cells and metabolic processes. netascientific.com The esterification can enhance solubility in non-aqueous solvents, which is beneficial for experimental applications. uu.nlnih.gov
Targeted Drug Delivery Systems and Prodrug Design
The development of prodrugs, inactive compounds that are converted into active drugs in the body, is a key strategy to improve drug delivery and efficacy. nih.govresearchgate.net Amino acid esters, including those of L-serine, are frequently used to enhance the properties of parent drugs, such as solubility and permeability. researchgate.netnih.gov
L-serine esters can be designed to target specific transporters in the body, such as peptide transporters, to increase drug absorption. nih.gov For example, L-valine ester prodrugs have been shown to enhance intestinal absorption through PEPT1-mediated transport. nih.gov The esterification of drugs with L-serine can improve their bioavailability and allow for a more targeted delivery to specific tissues, including the eye. nih.gov
Application in Agrochemistry and Dyestuff Fields
L-Serine methyl ester hydrochloride is recognized as an important raw material and intermediate in the agrochemical and dyestuff industries. fishersci.ptottokemi.comfishersci.deindiamart.com While specific research findings in these areas are less detailed in publicly available literature, its role as a versatile chemical building block suggests its use in the synthesis of a variety of active compounds and colorants.
Q & A
Q. What are the standard synthetic routes for preparing L-serine methyl ester hydrochloride, and how can reaction conditions be optimized to minimize racemization?
L-Serine methyl ester hydrochloride is typically synthesized by esterification of L-serine with methanol in the presence of thionyl chloride (SOCl₂) under reflux conditions. For example, a yield of 98% was achieved using 20 g L-serine, 600 g methanol, and 28 g SOCl₂ . Racemization risks arise during acidic or high-temperature conditions; thus, maintaining low temperatures (<50°C) and short reaction times is critical. Post-synthesis, tert-butyl acetate and perchloric acid can be used for further functionalization while preserving stereochemistry .
Q. How can researchers verify the purity and structural integrity of L-serine methyl ester hydrochloride using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : To confirm esterification (e.g., methyl ester peak at ~3.7 ppm) and the absence of unreacted serine. However, NMR may fail to resolve complex adducts, as seen in reactions with paraformaldehyde .
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and ~1550 cm⁻¹ (N-H bend of hydrochloride salt) .
- TGA : Assess thermal stability (stable up to 170°C in melt polycondensation reactions) .
Q. What are the recommended storage and handling protocols to ensure compound stability?
Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, strong oxidizing agents, and high temperatures. Use local exhaust ventilation during handling to minimize inhalation of dust or vapors .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural characterization data, such as ambiguous NMR results in complex reaction products?
In cases where NMR is insufficient (e.g., paraformaldehyde adducts), complementary methods like X-ray crystallography (using SHELX software for refinement ) or DFT-based vibrational analysis (B3LYP/B3PW91 functionals) can clarify molecular geometry . For chiral centers, the Flack parameter (via X-ray) or Rogers’ η test can confirm enantiopurity .
Q. What experimental design considerations are critical for using L-serine methyl ester hydrochloride in polymer synthesis (e.g., ABB′ monomers)?
The compound serves as a precursor for ABB′ monomers in poly(ester-urethane) synthesis. Key steps include:
Q. How can racemization be systematically evaluated during the synthesis of derivatives like O-tert-butyl-L-serine methyl ester?
Use chiral HPLC or polarimetry to quantify enantiomeric excess. Racemization often occurs during acidic tert-butylation; substituting HClO₄ with milder acids (e.g., H₂SO₄) and reducing reaction time to <24 hours can mitigate this .
Q. What strategies address discrepancies in thermal stability data between experimental and computational models?
Discrepancies arise from solvent interactions or impurities. Validate computational models (e.g., DFT-predicted decomposition temperatures) against experimental TGA data under inert atmospheres. For macromolecular applications, combine DSC with X-ray diffraction to correlate thermal behavior with crystallinity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the reactivity of L-serine methyl ester hydrochloride in peptide coupling reactions?
Reactivity depends on protecting groups and catalysts. For instance, condensation with Nα-Boc-protected carboxylic acids requires activating agents like HOBt/DCC, whereas free amines may form unintended carbamates. Cross-validate results using MALDI-TOF or LC-MS to identify byproducts .
Methodological Recommendations
Q. What advanced computational tools complement experimental studies of L-serine methyl ester hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
